molecular formula C7H5F3O2 B1299577 2-Methyl-6-(trifluoromethyl)pyran-4-one CAS No. 204516-30-3

2-Methyl-6-(trifluoromethyl)pyran-4-one

Cat. No. B1299577
CAS RN: 204516-30-3
M. Wt: 178.11 g/mol
InChI Key: XMNCXRKURVVCBP-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyran-4-one is a chemical compound with the molecular formula C7H5F3O2. It is a type of pyran, which is an unsaturated six-membered oxygen-containing heterocycle .


Synthesis Analysis

The synthesis of pyran derivatives, including 2-Methyl-6-(trifluoromethyl)pyran-4-one, can be achieved through various strategies. One approach involves the enamination of 2-methyl-4-pyrones with DMF-DMA . This method results in highly reactive substrates that undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination followed by substitution of the dimethylamino group without ring opening .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)pyran-4-one is characterized by a pyran ring with a trifluoromethyl group at the 6-position and a methyl group at the 2-position . The presence of these groups contributes to the compound’s reactivity and potential applications.


Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)pyran-4-one is a highly reactive compound that can participate in various chemical reactions. For instance, it can undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination . These reactions can lead to the formation of conjugated and isoxazolyl-substituted 4-pyrone structures .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines (TFMP) and its derivatives, which include “2-Methyl-6-(trifluoromethyl)pyran-4-one”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Synthesis of Derivatives

The derivatives of 2 Н -pyran-2-one (2-pyrone) play an important role in biochemistry . These compounds offer a significant synthetic potential and are used for the preparation of various aromatic and heterocyclic compounds .

Cyclocondensation Reactions

Trifluoromethyl-containing building blocks, such as “2-Methyl-6-(trifluoromethyl)pyran-4-one”, can be used in cyclocondensation reactions .

Synthesis of 2 H -Pyrans

The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway . “2-Methyl-6-(trifluoromethyl)pyran-4-one” can be used in this process .

Future Directions

The future directions for 2-Methyl-6-(trifluoromethyl)pyran-4-one could involve further exploration of its synthesis methods, reactivity, and potential applications. Given its reactivity, it could serve as a useful building block in the synthesis of various other compounds .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNCXRKURVVCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368050
Record name 2-methyl-6-(trifluoromethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)pyran-4-one

CAS RN

204516-30-3
Record name 2-methyl-6-(trifluoromethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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